N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14-7-8-17(11-15(14)2)27-22(29)21-19(9-10-30-21)26-23(27)31-13-20(28)25-12-16-5-3-4-6-18(16)24/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMQJEGEBRHADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl linkage and a chlorobenzyl substituent. Its molecular formula is , and it has a molecular weight of 399.92 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O2S |
| Molecular Weight | 399.92 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cell signaling pathways such as Glycogen Synthase Kinase 3 beta (GSK-3β) and other kinases associated with cancer progression and neurodegenerative diseases .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a screening of drug libraries on multicellular spheroids indicated that compounds with similar thieno-pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: GSK-3β Inhibition
In a study focusing on GSK-3β inhibition, a related compound demonstrated an IC50 value of 1.6 μM against this target. The treatment resulted in increased phosphorylation levels indicative of GSK-3β inhibition in neuroblastoma cells . This suggests that this compound may exhibit similar inhibitory effects.
Other Biological Activities
Beyond anticancer properties, the compound may also possess anti-inflammatory and neuroprotective activities based on structural similarities with known bioactive compounds. These activities are hypothesized to arise from modulation of inflammatory pathways and protection against oxidative stress.
Summary of Findings
Comparative Analysis with Similar Compounds
The biological profile of this compound can be compared to other thieno-pyrimidine derivatives which have shown promising results in preclinical studies for various diseases.
| Compound | Biological Activity |
|---|---|
| Thieno-pyrimidine derivative A | Anticancer activity via apoptosis induction |
| Thieno-pyrimidine derivative B | GSK-3β inhibition |
| N-(4-Chlorobenzyl)-N'-(substituted phenyl)urea | Anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The thieno[3,2-d]pyrimidinone core is a common feature among analogs, but substitutions at positions 2, 3, and 4 significantly influence physicochemical and biological properties:
- Position 3 Substitutions: The target compound features a 3,4-dimethylphenyl group, which introduces steric bulk and electron-donating methyl groups. In contrast, compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide () use a 4-chlorophenyl group, enhancing electron-withdrawing effects.
- Position 2 Sulfanyl-Acetamide Modifications: The N-(2-chlorobenzyl) group in the target compound differs from the N-(2-trifluoromethylphenyl) group in 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (), where the trifluoromethyl group enhances metabolic stability . N-(4-diethylaminophenyl) () introduces a basic amine, which may improve solubility in acidic environments .
Crystallographic and Conformational Insights
- Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), the pyrimidine and benzene rings form a dihedral angle of 42.25°, stabilized by intramolecular N–H⋯N hydrogen bonds. The target compound’s 3,4-dimethylphenyl group may increase steric hindrance, altering ring planarity and intermolecular interactions . Substituents like 2-chlorobenzyl (target) versus 4-chlorophenyl () influence crystal packing via C–H⋯O/N hydrogen bonds, affecting solubility and melting points .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Optimization :
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
How can X-ray crystallography be employed to resolve the molecular conformation of this compound, and what challenges arise during refinement?
Level : Basic
Answer :
- Data Collection : Use a Bruker SMART APEXII diffractometer with Mo/Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution : Apply direct methods (SHELXS-97) for phase determination, followed by full-matrix least-squares refinement (SHELXL-2016) .
- Challenges :
What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
Level : Intermediate
Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with 48–72 hr exposure. Include cisplatin as a positive control and DMSO as a vehicle control .
- Enzyme Inhibition : For kinase or protease targets (e.g., CK1 or elastase), perform fluorometric assays with substrate-specific probes (e.g., AMC-labeled peptides). Validate with known inhibitors (e.g., Tofacitinib for kinases) .
- Data Interpretation : Calculate IC50 values using nonlinear regression (GraphPad Prism) and confirm dose-response trends with triplicate runs .
How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity?
Level : Advanced
Answer :
- 3,4-Dimethylphenyl vs. 4-Fluorophenyl :
- Chlorobenzyl vs. Methoxybenzyl :
Q. Methodology :
- Compare IC50 values of analogs in the same assay system.
- Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy scores .
How can researchers address contradictions in crystallographic data, such as divergent dihedral angles in similar analogs?
Level : Advanced
Answer :
- Root Cause Analysis :
- Resolution :
What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?
Level : Advanced
Answer :
- ADME Prediction :
- Docking Studies :
How can polymorphism in this compound be systematically investigated, and what analytical techniques are critical?
Level : Advanced
Answer :
- Screening :
- Characterization :
- Stability Testing :
- Store polymorphs at 40°C/75% RH for 4 weeks and reanalyze via PXRD to assess form conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
